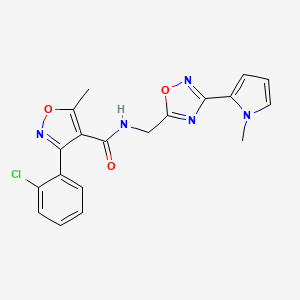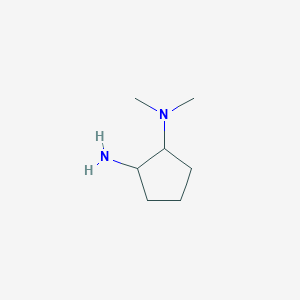
N-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)ciclopropanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Aplicaciones Científicas De Investigación
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide are human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various physiological processes .
Mode of Action
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide interacts with its targets by binding to the active sites of these enzymes . The compound forms a complex with the enzymes, which inhibits their activity and disrupts their normal function .
Biochemical Pathways
The inhibition of alkaline phosphatases by N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide affects various biochemical pathways. These enzymes are involved in the hydrolysis of phosphate esters, a process that is crucial for many biological functions . By inhibiting these enzymes, the compound disrupts these pathways and their downstream effects .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide’s action include the inhibition of alkaline phosphatases and disruption of the biochemical pathways they are involved in . This can lead to changes in cellular function and potentially contribute to the compound’s therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness
Análisis Bioquímico
Biochemical Properties
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit strong binding interactions with specific amino acids, which are essential for its biochemical activity . For instance, docking studies have revealed that the compound can effectively bind to the active sites of certain enzymes, thereby modulating their activity . These interactions are primarily stabilized by hydrogen bonding and π-ring interactions, which contribute to the compound’s overall stability and efficacy in biochemical reactions .
Cellular Effects
The effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the elongation index of fatty acids in hepatocytes, suggesting its role in lipid metabolism . Additionally, the compound’s ability to penetrate cell walls and interact with intracellular targets further underscores its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s binding to enzymes and proteins can result in either inhibition or activation of these biomolecules, depending on the context . For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound’s interactions with gene regulatory elements can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide over time are critical factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its stability under specific conditions, allowing for prolonged experimental use . Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, the compound may effectively modulate biochemical pathways without causing significant toxicity . At higher doses, the compound’s interactions with cellular targets can result in detrimental effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s metabolic processing can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . For example, the compound’s interactions with enzymes involved in lipid metabolism can lead to changes in fatty acid elongation and other metabolic processes .
Transport and Distribution
The transport and distribution of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy . Additionally, the compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its therapeutic potential .
Subcellular Localization
The subcellular localization of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, the compound’s localization to the mitochondria or endoplasmic reticulum can impact its activity and function, further highlighting its potential as a therapeutic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with cyclopropanecarboxylic acid chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Comparación Con Compuestos Similares
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Antipyrine derivatives: These compounds share the pyrazole core but differ in their substituents and functional groups.
Benzamide derivatives: These compounds have similar amide functionalities but differ in their core structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-13(16-14(19)11-8-9-11)15(20)18(17(10)2)12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUHYHKEGPNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2573514.png)
![N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2573517.png)

![2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2573520.png)

![3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2573523.png)

![N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2573528.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2573530.png)

